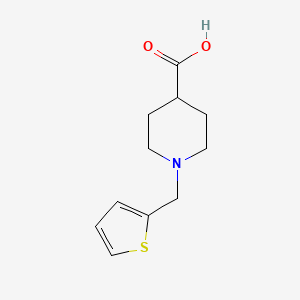

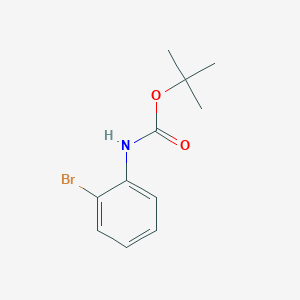

2-(2-bromophenoxy)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-bromophenoxy)-N-methylacetamide” is an organic compound12. However, there is limited information available about this specific compound. It’s important to note that the information might be under a slightly different name or a closely related compound.

Synthesis Analysis

The synthesis of similar compounds often involves halogen exchange reactions3. However, the specific synthesis process for “2-(2-bromophenoxy)-N-methylacetamide” is not readily available in the searched resources.

Molecular Structure Analysis

The molecular structure of “2-(2-bromophenoxy)-N-methylacetamide” is not explicitly provided in the searched resources. However, similar compounds like “2-(2-Bromophenoxy)propanoic acid” have a molecular formula of C9H9BrO32.Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. However, similar compounds have been studied for their role in the formation of mixed halogenated dioxins and furans4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. However, similar compounds like “2-(2-Bromophenoxy)propanoic acid” have a molecular weight of 245.070 Da2.Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : Synthesis of 5- [3- (4-Bromophenyl)-1- (2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-tri-one .

- Method : The compound was prepared by a two-step reaction. The first step was the formation of a chalcone derivative using Claisen–Schmidt condensation, which was followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Scientific Field: Environmental Chemistry

- Application : Investigation of the formation mechanisms of mixed halogenated dioxins and furans (PXDD/Fs) from 2-chlorophenol (2-CP) and 2-bromophenol (2-BP) .

- Method : The study involved gas-phase bimolecular reactions involving 2-CP and 2-BP molecules (and their derived phenoxy radicals), as an initial corridor for the formation of PXDD/Fs .

- Results : The study provided insights into the energetic requirements for the formation of initial pre-PXDDs intermediates and assessed the selectivity of prominent reaction steps depending on the presence of H, Cl or Br at the ortho site on the phenol molecule .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of 2-(2’-Bromophenoxy)propane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of 2-(2’-Bromophenoxy)propane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

Safety And Hazards

The specific safety and hazards associated with “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. It’s important to handle all chemicals with appropriate safety measures.

Zukünftige Richtungen

The future directions for the study of “2-(2-bromophenoxy)-N-methylacetamide” are not explicitly mentioned in the searched resources. However, similar compounds have been studied for their potential applications in various fields4.

Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature. Always follow standard safety procedures when handling chemicals.

Eigenschaften

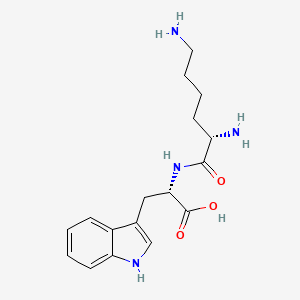

IUPAC Name |

2-(2-bromophenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEWPLFPHYPXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429005 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenoxy)-N-methylacetamide | |

CAS RN |

863411-69-2 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)